Ferulamide

Vue d'ensemble

Description

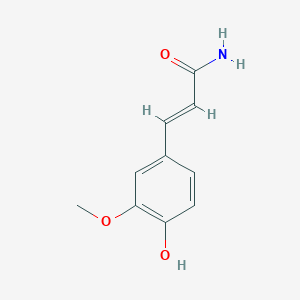

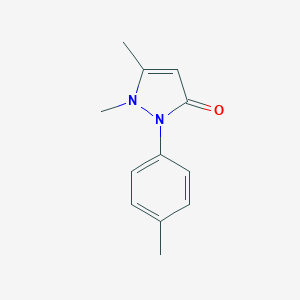

Ferulamide is a Ferulic acid derivative isolated from Portulaca oleracea L. with anticholinesterase activities .

Synthesis Analysis

A series of Schiff’s base derivatives was rationally designed and synthesized, the biological activity of these derivatives were evaluated by MAO-A/MAO-B inhibition, antioxidant activity, A β1-42 aggregation effects, metal chelation property and neuroprotective effect . Another method involves the design, synthesis, and evaluation of novel O-alkyl this compound derivatives as multifunctional ligands for treating Alzheimer’s disease .

Molecular Structure Analysis

Theoretical calculations at DFT level were used to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for this compound .

Physical And Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in some organic solvents such as ethanol and dichloromethane .

Applications De Recherche Scientifique

Anticancer Activity

Ferulamide derivatives have shown potential in cancer research. For example, a study found that a this compound derivative, (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide, induced apoptosis and cell cycle arrest in HL-60 cells, a type of leukemia cell. This compound inhibited cell growth and induced cell death through the down-regulation of Bcl-2 expression and induction of the CDK inhibitor p21 (Chen et al., 2007).

Anti-platelet Activity

This compound derivatives have also been evaluated for their anti-platelet activities. Some derivatives exhibited potent inhibitory activity against arachidonic acid-induced platelet aggregation, suggesting potential therapeutic applications in cardiovascular health (Lai et al., 2002).

Adiponectin Induction

Research has demonstrated that ferulamides can induce adiponectin production in mouse and human preadipocytes. Adiponectin plays a crucial role in preventing metabolic syndromes, and ferulamides showed strong activity in inducing adiponectin compared to other compounds. This suggests their potential in treating metabolic syndromes (Yamazaki et al., 2008).

Antioxidant Properties

Ferulic acid, closely related to this compound, exhibits several physiological functions including antioxidant, antimicrobial, and anti-inflammatory activities. These properties have led to its use in food, pharmaceuticals, and cosmetics (Zduńska et al., 2018).

Anti-inflammatory Effects

Studies have found that ferulic acid, a dietary phenol which is structurally related to this compound, has significant anti-inflammatory effects. For instance, it has been shown to suppress monosodium urate crystal-induced inflammation in rats, which is a model for acute gouty arthritis (Doss et al., 2016).

Mécanisme D'action

Target of Action

Ferulamide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. This compound also shows potent inhibitory activity against arachidonic acid-induced platelet aggregation .

Mode of Action

This compound interacts with its targets by inhibiting their function. It acts as an anticholinesterase agent , meaning it blocks the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body . This leads to an increase in the concentration of acetylcholine, enhancing the transmission of signals in the nervous system.

Biochemical Pathways

It is known that it influences thecholinergic system by inhibiting acetylcholinesterase . This could potentially affect various downstream effects related to nerve signal transmission and muscle function.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration, which can enhance nerve signal transmission and muscle function . Additionally, its inhibitory activity against arachidonic acid-induced platelet aggregation could potentially influence blood clotting processes .

Analyse Biochimique

Biochemical Properties

Ferulamide plays a significant role in biochemical reactions due to its anticholinesterase activities . It interacts with various enzymes and proteins, particularly those involved in cholinergic signaling .

Cellular Effects

The effects of this compound on cells are primarily related to its anticholinesterase activity. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its anticholinesterase activity. It can bind to cholinesterase enzymes, inhibiting their activity and leading to changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with cholinesterase enzymes. It can affect metabolic flux and metabolite levels .

Propriétés

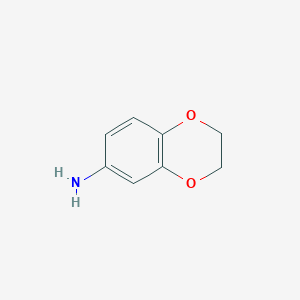

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJJKZSQWOLIP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031242 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19272-90-3 | |

| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main biological activities reported for ferulamide and its derivatives?

A1: this compound and its derivatives exhibit a range of promising biological activities, including:

- Antioxidant activity: Several studies highlight the antioxidant potential of this compound derivatives. Notably, serotonin derivatives isolated from safflower oil cake, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]this compound and N-[2-(5-hydroxy-1H-indol-3yl)ethyl]-p-coumaramide, demonstrated significant antioxidant activity in the ferric thiocyanate and DPPH assays. [, ]

- Anti-platelet activity: Research indicates that specific this compound derivatives can inhibit arachidonic acid-induced platelet aggregation, suggesting potential antithrombotic properties. []

- Anticancer activity: Studies using HL-60 human leukemia cells have shown that certain this compound derivatives, like (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents. [, ]

- Anti-acetylcholinesterase activity: Compounds like (10E, 12E)-9-ureidooctadeca-10, 12-dienoic acid (oleraurea), (E)-p-coumaramide, and (E)-ferulamide, isolated from Portulaca oleracea L., exhibited anticholinesterase activities, suggesting potential applications in Alzheimer's disease treatment. []

- Multifunctional activity for Alzheimer's Disease: Novel O-alkyl this compound derivatives have been designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds displayed selective MAO-B inhibitory potency, antioxidant activity, anti-inflammatory properties, and neuroprotective effects in vitro. []

Q2: Can you elaborate on the structural characteristics of this compound?

A2: this compound ((2E)-N-(2-phenylethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide) is an amide resulting from the formal condensation of the carboxylic acid group of ferulic acid with the primary amino group of phenethylamine.

Q3: How does the structure of this compound derivatives influence their anti-platelet activity?

A3: While specific structure-activity relationship (SAR) details are not provided in the provided research, it's known that modifications to the this compound scaffold can significantly impact its biological activity. [] Exploring substitutions on the phenolic ring, variations in the alkyl chain length and saturation, and modifications to the amide nitrogen could reveal potent anti-platelet agents. Further research focusing on systematic structural modifications and their impact on anti-platelet activity is needed to establish a clear SAR profile.

Q4: Are there any studies investigating the pharmacokinetic properties of this compound derivatives?

A4: Yes, at least one study explored the pharmacokinetic properties of an O-alkyl this compound derivative. Researchers investigating compound 5f, a promising multi-functional agent for Alzheimer's disease, utilized PET/CT imaging with [11C]5f to assess its brain permeability. The imaging revealed that [11C]5f effectively crossed the blood-brain barrier, demonstrating high brain uptake and a favorable clearance profile. [] This finding highlights the potential of specific this compound derivatives to target the central nervous system, suggesting their suitability for treating neurological disorders.

Q5: Have any specific targets or mechanisms of action been identified for this compound's anticancer effects?

A5: Research on (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8) provides insights into its anticancer mechanisms in HL-60 cells:

- G2/M phase cell cycle arrest: Compound 8 treatment led to a significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. This upregulation resulted in the inhibition of cyclin B1 expression, a crucial regulator of the G2/M transition, ultimately causing cell cycle arrest. []

- Apoptosis induction: Following G2/M arrest, compound 8 induced apoptosis in HL-60 cells, indicated by characteristic morphological changes like cell shrinkage and apoptotic body formation. The apoptotic effect was linked to a substantial downregulation of the anti-apoptotic protein Bcl-2. []

Q6: Are there any known natural sources of this compound?

A6: Yes, this compound and its derivatives have been isolated from several natural sources:

- Safflower (Carthamus tinctorius L.) oil cake: This byproduct of safflower oil production is a rich source of antioxidative serotonin derivatives, including N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]this compound. []

- Cimicifuga dahurica (Turcz.)Maxim.: Two new cinnamamide derivatives, cimicifugamide and isocimicifugamide, identified as N-(3'-methoxy-4'-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide (E) and N-(3'-methoxy-4'-hydroxyphenetnyl)-4-O-β-D-galactopyranosyl-isothis compound (Z) respectively, have been isolated from this plant. []

- Oxyria digyna: This plant yielded cis-N-(p-hydroxyphenethyl)this compound and trans-N-(p-hydroxyphenethyl)this compound. []

- Portulaca oleracea L.: This plant is a source of (E)-ferulamide. []

- Pilea cavaleriei subsp. cavaleriei: This plant contains (2S,E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] this compound. []

- Cynanchum paniculatum: (2S, E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] this compound was also isolated from this plant. []

Q7: What are the potential applications of this compound in the food industry?

A7: The antioxidant properties of this compound and its derivatives make them potentially valuable as natural food preservatives. Studies on safflower seed extracts, rich in this compound derivatives, highlight their potential to inhibit lipid peroxidation and scavenge free radicals, which are major causes of food spoilage. [] This natural antioxidant activity could lead to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)